N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino groups. A methylene bridge links the triazine moiety to a biphenyl-4-carboxamide group.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-26(2)20-23-18(24-21(25-20)27(3)4)14-22-19(28)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIQWGZCZMSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 343.435 g/mol. Its structure includes a triazine ring substituted with dimethylamino groups and a biphenyl carboxamide moiety , which is crucial for its biological interactions.
| Component | Structure | Notable Features |
|---|---|---|
| Triazine | Triazine | Central to biological activity |
| Dimethylamino | Dimethylamino | Enhances solubility and reactivity |
| Biphenyl | Biphenyl | Provides structural stability |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can modulate enzymatic pathways through:
- Inhibition or activation of specific enzymes.
- Binding to receptors , altering their signaling pathways.
This interaction can lead to various biological effects including apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study reported that derivatives of triazine compounds demonstrated cytotoxicity against several cancer cell lines, including A549 (human lung cancer) and MCF7 (human breast cancer). The IC50 values ranged from 0.49 μM to 48.0 μM depending on the specific derivative used .
Mechanistic Insights
The mechanism by which this compound induces cell death involves:
- Activation of apoptosis pathways , as evidenced by caspase activation studies.
- Disruption of cellular invasion pathways through modulation of FAK/Paxillin signaling in metastatic cancer cells .
Comparative Analysis with Similar Compounds
When compared to other triazine derivatives and benzamide analogs, this compound shows unique properties due to its dual functionality. This enhances its versatility for research applications in medicinal chemistry.
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(piperidine-4-yl)benzamide | 0.25 | Antitumor activity against HepG2 cells |
| N-(4-chlorophenyl)-triazole derivative | 3.35 - 16.79 | Cytotoxicity against multiple cancer lines |
Comparison with Similar Compounds
Triazine Core Modifications
The 1,3,5-triazine scaffold is common among the analogs, but substituent variations critically influence properties:
Key Observations :
- Lipophilicity: The biphenyl carboxamide group may confer higher lipophilicity than the ibuprofen-derived hydrazines () or ester-linked phenoxyl groups (), influencing membrane permeability in drug design .
Carboxamide Linker Variations
Carboxamide groups are present in the target compound and analogs, but their structural contexts differ:
Key Observations :
- The biphenyl-4-carboxamide in the target compound may facilitate π-π interactions with biological targets, unlike aliphatic amides (e.g., piperidinecarboxamide in ) .
- Compared to thienopyrazole-linked benzamides (), the rigid biphenyl system could reduce conformational flexibility, impacting binding selectivity .
Functional Group Synergy
- Target Compound: Combines electron-rich triazine (dimethylamino) with a planar biphenyl carboxamide. This synergy might balance solubility (via dimethylamino) and target affinity (via biphenyl).
- Contrast with Analogs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
